(1S,2S)-1-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]propane-1,2-diol
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Overview
Description
(1S,2S)-1-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]propane-1,2-diol is a chiral compound with a unique structure that includes a dioxolane ring and a propane-1,2-diol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]propane-1,2-diol typically involves the use of chiral starting materials and catalysts to ensure the correct stereochemistry. One common method involves the reaction of a chiral epoxide with a dioxolane derivative under acidic or basic conditions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired enantiomer in high purity.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-1-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]propane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1S,2S)-1-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]propane-1,2-diol is used as a chiral building block for the synthesis of more complex molecules. Its unique structure allows for the creation of compounds with specific stereochemistry, which is crucial in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. Its chiral nature makes it a valuable tool for investigating the stereospecificity of biological processes.
Medicine
In medicine, this compound has potential applications as a drug intermediate. Its ability to interact with biological targets in a stereospecific manner makes it a promising candidate for the development of new therapeutics.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer synthesis and material science.
Mechanism of Action
The mechanism of action of (1S,2S)-1-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]propane-1,2-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers allow it to bind selectively to these targets, modulating their activity. This selective binding can influence various biochemical pathways, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-1-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]propane-1,2-diol: A stereoisomer with different biological activity.
1,2-Propanediol: A simpler compound without the dioxolane ring, used in various industrial applications.
Glycerol: A triol with similar hydroxyl groups but lacking the dioxolane ring.
Uniqueness
The uniqueness of (1S,2S)-1-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]propane-1,2-diol lies in its chiral centers and the presence of the dioxolane ring. These features confer specific stereochemical properties that are not present in simpler compounds like 1,2-propanediol or glycerol. This makes it particularly valuable in applications requiring precise stereochemical control.
Properties
Molecular Formula |
C8H16O4 |
---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
(1S,2S)-1-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]propane-1,2-diol |
InChI |
InChI=1S/C8H16O4/c1-5(9)7(10)6-4-11-8(2,3)12-6/h5-7,9-10H,4H2,1-3H3/t5-,6+,7-/m0/s1 |
InChI Key |
BPVVSRACGYQKRD-XVMARJQXSA-N |
Isomeric SMILES |
C[C@@H]([C@@H]([C@H]1COC(O1)(C)C)O)O |
Canonical SMILES |
CC(C(C1COC(O1)(C)C)O)O |
Origin of Product |
United States |
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